5-bromo-N-[2-(3-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
5-bromo-N-[2-(3-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a bromine atom, a fluorophenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(3-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common approach is to start with the bromination of a benzamide precursor. The brominated benzamide is then subjected to nucleophilic substitution reactions to introduce the fluorophenyl group and the tetrazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and nucleophilic substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(3-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-bromo-N-[2-(3-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(3-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring and fluorophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[2-(3-fluorophenyl)ethyl]benzamide
- 5-bromo-2-fluoro-N-(2-(4-methoxyphenyl)ethyl)benzamide
Uniqueness
5-bromo-N-[2-(3-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both a bromine atom and a tetrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H13BrFN5O |
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Molecular Weight |
390.21 g/mol |
IUPAC Name |
5-bromo-N-[2-(3-fluorophenyl)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H13BrFN5O/c17-12-4-5-15(23-10-20-21-22-23)14(9-12)16(24)19-7-6-11-2-1-3-13(18)8-11/h1-5,8-10H,6-7H2,(H,19,24) |
InChI Key |
VSYWSKOTEWSRRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCNC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3 |
Origin of Product |
United States |
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